

Carnitine Chloride: A Comparative Guide to its Therapeutic Effects in Disease Models

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Compound of Interest

Compound Name: **Carnitine Chloride**

Cat. No.: **B196141**

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This guide provides an objective comparison of the therapeutic performance of **Carnitine Chloride** and its derivatives—L-Carnitine, Acetyl-L-Carnitine (ALCAR), and Propionyl-L-Carnitine (PLC)—with other alternatives in various disease models. The information is supported by experimental data to validate its therapeutic effects, with a focus on cardiovascular and neurological disorders.

I. Cardiovascular Disease Models

Carnitine and its esters have demonstrated significant therapeutic potential in various cardiovascular disease models, primarily by improving energy metabolism in the heart and peripheral muscles.

A. Chronic Heart Failure (CHF)

In clinical trials involving patients with CHF, Propionyl-L-Carnitine has been shown to improve exercise capacity. One study reported a 21% increase in exercise time and a 45% increase in peak oxygen consumption after one month of treatment.^[1] Another multicenter trial, however, did not show a significant improvement in the overall population but did note a benefit in a subgroup of patients with preserved ejection fraction.^[2]

Parameter	Carnitine Derivative	Dosage	Treatment Duration	Outcome	Alternative	Alternative Outcome
Maximal Exercise Duration	Propionyl-L-Carnitine	1.5 g/day (oral)	1 month	▲ 21% increase[1]	Placebo	No significant change[1]
Peak Oxygen Consumption	Propionyl-L-Carnitine	1.5 g/day (oral)	1 month	▲ 45% increase[1]	Placebo	No significant change
Maximal Walking Distance	Propionyl-L-Carnitine	2 g/day (oral)	24 weeks	▲ 73% improvement	Placebo	▲ 46% improvement

Experimental Protocol: Chronic Heart Failure Clinical Trial

- Objective: To assess the effect of Propionyl-L-Carnitine on exercise capacity in patients with chronic congestive heart failure (NYHA class II-III).
- Study Design: Phase II, parallel, single-blind, randomized, placebo-controlled study.
- Participants: 30 patients with chronic congestive heart failure.
- Intervention: Acute intravenous bolus of Propionyl-L-Carnitine (30 mg/kg) and chronic oral administration (1.5 g/day) for one month.
- Primary Outcome Measures: Hemodynamics, hormone levels, ventricular function, exercise capacity, and peak oxygen consumption.
- Results: Chronic administration led to a significant increase in peak oxygen consumption and exercise time.

B. Myocardial Ischemia and Infarction

In experimental models of myocardial infarction, **Carnitine Chloride** has been shown to reduce the size of the ischemic zone, prevent oxidative metabolism, and inhibit the accumulation of lactate and free fatty acids in the ischemic myocardium. L-Carnitine supplementation in animal models of myocardial ischemia-reperfusion injury demonstrated improved cardiac function and reduced apoptosis, partly through the activation of the PI3K/Akt signaling pathway.

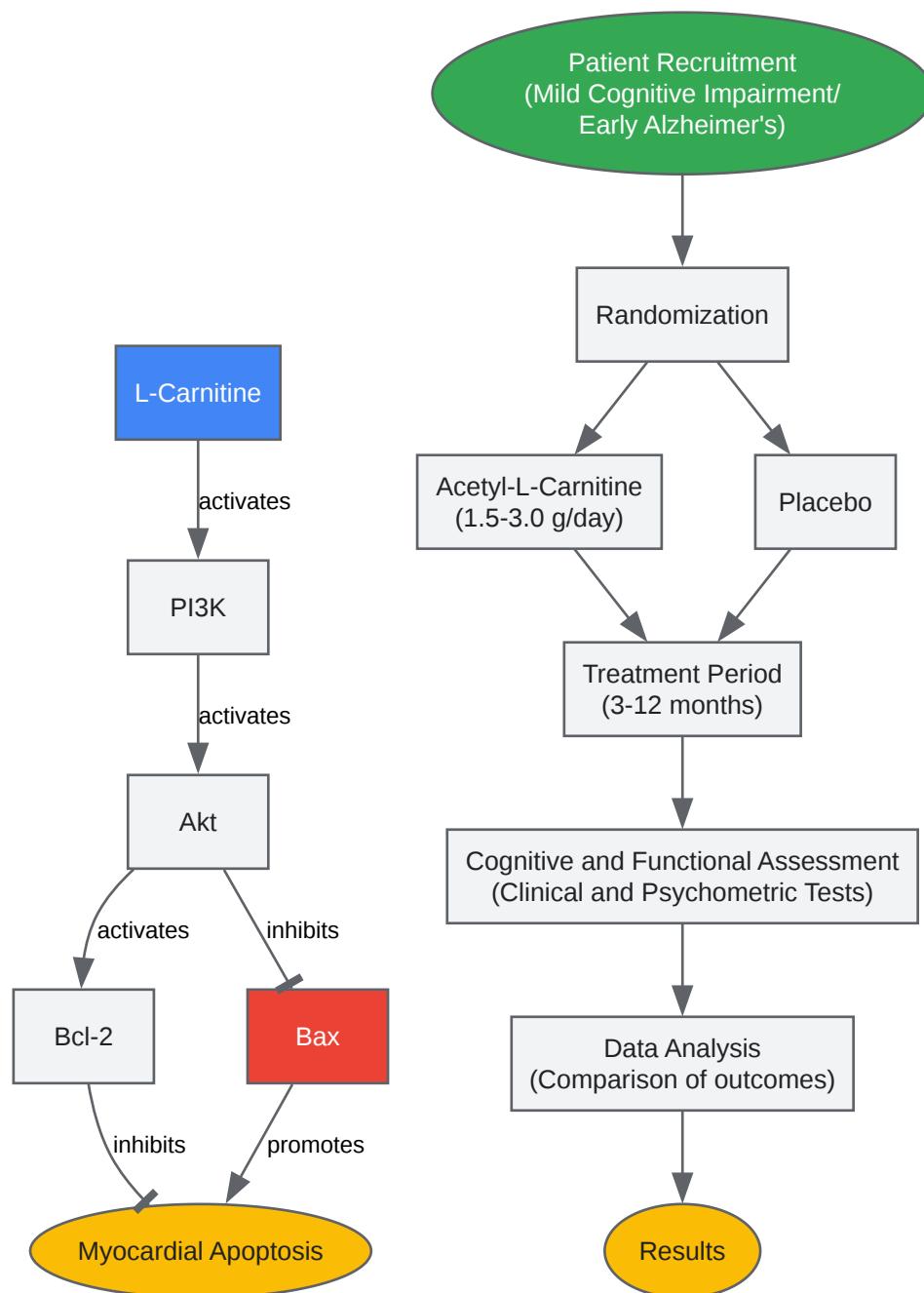
Parameter	Carnitine Derivative	Animal Model	Dosage	Outcome
Ischemic Zone Size	Carnitine Chloride	Rat Myocardial Infarction	Not specified	▼ Reduced size
ATP Levels	Carnitine Chloride	Rat Myocardial Infarction	Not specified	▼ Lowered decrease
Lactate Accumulation	Carnitine Chloride	Rat Myocardial Infarction	Not specified	▼ Inhibited accumulation
Cardiac Function (Post-I/R)	L-Carnitine	Mouse Myocardial I/R	Not specified	▲ Improved function
Myocardial Apoptosis	L-Carnitine	Mouse Myocardial I/R	Not specified	▼ Reduced apoptosis

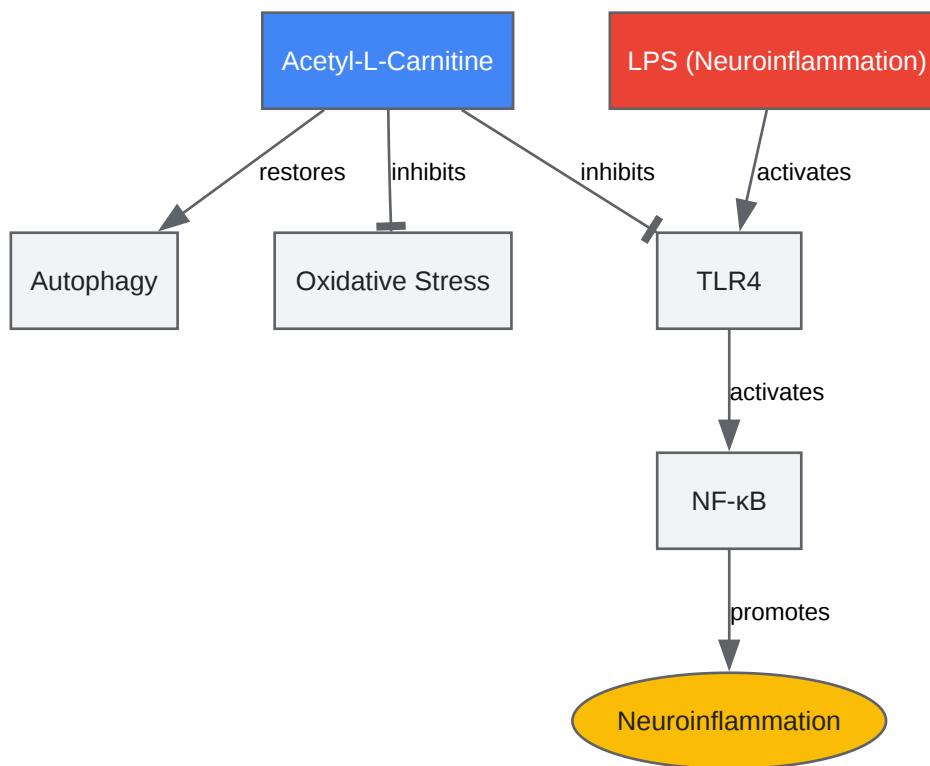
Experimental Protocol: Myocardial Ischemia-Reperfusion Injury in Rats

- Objective: To investigate the protective effects of L-Carnitine on myocardial ischemia-reperfusion (I/R) injury.
- Study Design: A rat model of myocardial I/R was established by ligating the left anterior descending coronary artery for 30 minutes, followed by 4 hours of reperfusion.
- Intervention: Rats in the L-Carnitine group received a daily intraperitoneal injection of L-Carnitine (150 mg/kg) for one month before the I/R procedure. The control group received normal saline.
- Primary Outcome Measures: Serum markers of myocardial injury (MDA, CK, LDH), oxidative stress markers (SOD), and apoptosis-related protein expression (Bcl-2, Bax, Caspase-3/8).

- Results: L-Carnitine pre-treatment significantly reduced myocardial injury markers and oxidative stress, and inhibited apoptosis.

Cardioprotective Signaling Pathway of L-Carnitine





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References

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